molecular formula C25H24N2O3S B2811399 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207000-89-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2811399
CAS No.: 1207000-89-2
M. Wt: 432.54
InChI Key: WBGUNVIYBCYKBA-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-phenyl substituent, a 3-(1H-pyrrol-1-yl) group, and an amide side chain linked to a 2-(3,4-dimethoxyphenyl)ethyl moiety. Its molecular formula is C₂₅H₂₅N₂O₃S, with a molecular weight of 449.55 g/mol. The structural complexity of this compound arises from the combination of aromatic systems (thiophene, phenyl, and pyrrole) and polar functional groups (methoxy, amide), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-29-21-11-10-18(16-22(21)30-2)12-13-26-25(28)24-23(27-14-6-7-15-27)20(17-31-24)19-8-4-3-5-9-19/h3-11,14-17H,12-13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGUNVIYBCYKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetic acid, phenylthiophene, and pyrrole. The synthesis may involve steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit certain kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key Analogues Identified :

N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

  • Molecular Formula : C₂₃H₁₉FN₂O₃S
  • Key Differences :
  • The amide nitrogen is directly attached to a 3,4-dimethoxyphenyl group (vs. a 2-(3,4-dimethoxyphenyl)ethyl chain in the target compound).
  • A 3-fluorophenyl group replaces the 4-phenyl substituent on the thiophene ring .
    • Implications :
  • Fluorine introduction may enhance metabolic stability and binding affinity to hydrophobic targets.
  • The absence of an ethyl spacer in the amide side chain reduces conformational flexibility compared to the target compound.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Molecular Formula: C₁₇H₁₉NO₃ Key Differences:

  • Simplified benzamide core (vs. thiophene-carboxamide).
  • Lacks the pyrrole and phenyl substituents on the aromatic ring .
    • Synthesis Data :
  • Yield: 80% via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.
  • Melting Point: 90°C.

4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

  • Molecular Formula : C₁₉H₂₀N₂OS
  • Key Differences :
  • Propyl group on the amide nitrogen (vs. phenethyl chain).
  • 4-Methylphenyl substituent (vs. unsubstituted phenyl) .
    • Applications :
Table 1: Comparative Data for Target Compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Yield
Target Compound C₂₅H₂₅N₂O₃S 449.55 4-phenyl, 3-(1H-pyrrol-1-yl), N-[2-(3,4-dimethoxyphenyl)ethyl] Not reported
N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide C₂₃H₁₉FN₂O₃S 422.47 3-fluorophenyl, N-(3,4-dimethoxyphenyl) Not reported
Rip-B C₁₇H₁₉NO₃ 285.34 Benzamide core, N-[2-(3,4-dimethoxyphenyl)ethyl] 90°C
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₁₉H₂₀N₂OS 324.44 4-methylphenyl, N-propyl Not reported
Key Observations :
  • Molecular Weight : The target compound has the highest molecular weight (449.55 g/mol) due to its extended phenethyl side chain and additional aromatic groups.
  • The phenethyl chain in the target compound may enhance membrane permeability due to increased lipophilicity.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with molecular targets, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzamide core : Provides a scaffold for biological activity.
  • Pyrrole moiety : Known for its role in various biological processes.
  • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

Its molecular formula is C22H24N2O3SC_{22}H_{24}N_2O_3S with a molecular weight of 396.5 g/mol. The structural uniqueness contributes to its varied biological activities.

Preliminary studies indicate that this compound may interact with specific targets within biological systems:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in metabolic pathways, potentially modulating cellular functions.
  • Receptor Binding : Similarities to known pharmacophores suggest possible interactions with neurotransmitter receptors, which could have implications in neurology and oncology.

Antitumor Activity

Research has highlighted the compound's potential as an anticancer agent. A study evaluated its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM) Effect
A54915.0Significant growth inhibition
MCF712.5Induction of apoptosis
HCT11610.0Cell cycle arrest

The results indicate that the compound may induce apoptosis and inhibit cell proliferation in a concentration-dependent manner.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have suggested:

  • Reduction in oxidative stress : The compound may reduce reactive oxygen species (ROS) levels in neuronal cells.
  • Neurotransmitter modulation : It may influence the levels of key neurotransmitters, which could be beneficial in neurodegenerative conditions.

Case Studies

Several case studies have documented the biological effects of similar compounds, providing insights into potential therapeutic applications:

  • Study on Pyrrole Derivatives : A similar pyrrole-based compound demonstrated significant anti-inflammatory properties, suggesting that this compound could also exhibit such effects due to structural similarities.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth and improved survival rates, indicating the potential for further development of this compound as a therapeutic agent.

Q & A

Basic: What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis of this compound involves sequential functionalization of its heterocyclic core. Key steps include:

  • Thiophene ring construction : Use Suzuki-Miyaura coupling to introduce the phenyl group at the 4-position, ensuring regioselectivity via palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Pyrrole incorporation : Employ Buchwald-Hartwig amination to attach the 1H-pyrrol-1-yl group at the 3-position, optimizing reaction time and temperature to avoid side reactions .
  • Carboxamide formation : React the thiophene carboxylic acid intermediate with 2-(3,4-dimethoxyphenyl)ethylamine using EDCI/HOBt coupling reagents in anhydrous DMF .
  • Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for thiophene and dimethoxyphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₂₈H₂₇N₂O₃S) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column (≥99% purity threshold) with UV detection at 254 nm .

Basic: What are the hypothesized biological targets based on structural analogs?

Similar carboxamide-thiophene derivatives exhibit activity against:

  • Kinase inhibitors : Interaction with ATP-binding pockets (e.g., MAPK or EGFR kinases) due to the planar thiophene-pyrrole system .
  • GPCR modulation : The dimethoxyphenyl moiety may target adrenergic or serotonin receptors, as seen in structurally related neuroactive compounds .

Advanced: How can Design of Experiments (DoE) optimize reaction yields in flow-chemistry setups?

  • Parameter screening : Use fractional factorial designs to prioritize variables (e.g., residence time, temperature, reagent stoichiometry) .
  • Response surface methodology (RSM) : Model interactions between critical parameters (e.g., 70–90°C temperature range, 1:1.2 molar ratio of amine to acid) to maximize yield .
  • In-line analytics : Integrate FTIR or UV-Vis for real-time monitoring of intermediate formation .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound’s neuropharmacological potential?

  • Analog synthesis : Modify the dimethoxyphenyl group (e.g., replace with dihydroxyphenyl or fluorophenyl) to assess impact on blood-brain barrier permeability .
  • In vitro assays : Test affinity for serotonin (5-HT₂A) or dopamine (D₂) receptors via radioligand binding assays .
  • Computational docking : Use Schrödinger Maestro to model interactions with receptor binding pockets, focusing on hydrogen bonding with the carboxamide group .

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Standardize assays : Replicate experiments under controlled conditions (e.g., cell line: SH-SY5Y for neuroactivity; ATP concentration: 10 μM in kinase assays) .
  • Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from compound degradation .
  • Orthogonal validation : Confirm target engagement via CRISPR knockouts or siRNA silencing .

Advanced: What strategies address poor aqueous solubility during in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the carboxamide nitrogen to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) using emulsion-solvent evaporation .
  • Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for intraperitoneal administration .

Advanced: How to develop a validated LC-MS/MS method for quantifying this compound in plasma?

  • Column selection : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile mobile phase .
  • Ionization mode : Electrospray ionization (ESI+) with MRM transition m/z 463.2 → 345.1 (collision energy: 20 eV) .
  • Validation parameters : Assess linearity (1–1000 ng/mL, >0.99), intra-day precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Advanced: How to evaluate photostability under experimental storage conditions?

  • Forced degradation : Expose solid and solution forms to UV light (320–400 nm) for 24–72 hours .
  • Kinetic analysis : Monitor degradation via HPLC, fitting data to zero-order or first-order models to calculate t₉₀ (time for 10% degradation) .
  • Protective measures : Recommend amber vials and antioxidant additives (e.g., 0.01% BHT) for long-term storage .

Advanced: What computational methods predict metabolic liabilities of the dimethoxyphenyl group?

  • CYP450 metabolism : Use StarDrop’s WhichP450 module to identify likely oxidation sites (e.g., O-demethylation at the 3,4-dimethoxy positions) .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORYx, prioritizing glutathione adducts for thiophene-containing structures .
  • Toxicity screening : Apply Derek Nexus to assess mutagenicity risk from potential quinone metabolites .

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